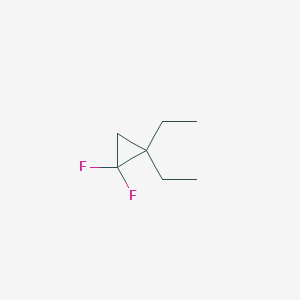
1,1-Diethyl-2,2-difluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-2,2-difluorocyclopropane is a fluorinated cyclopropane derivativeThe presence of fluorine atoms in the cyclopropane ring can significantly alter the physicochemical properties of the compound, making it a valuable subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl-2,2-difluorocyclopropane can be achieved through several methods. One common approach involves the reaction of halodifluoromethanes with alkenes. The elimination of hydrogen halide from the halodifluoromethane under basic conditions (using metal alkoxide or alkyllithium) generates difluorocarbene, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of fluorinated cyclopropanes often involves large-scale cyclopropanation reactions using difluorocarbene precursors. The reaction conditions are optimized to ensure high yield and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2,2-difluorocyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted cyclopropanes depending on the nucleophile used.
Scientific Research Applications
1,1-Diethyl-2,2-difluorocyclopropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1-diethyl-2,2-difluorocyclopropane involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane: A simpler fluorinated cyclopropane with similar reactivity but different physical properties.
1,1-Diethylcyclopropane: Lacks the fluorine atoms, resulting in different chemical behavior and applications.
1,1-Diethyl-2,2-dichlorocyclopropane:
Uniqueness
1,1-Diethyl-2,2-difluorocyclopropane is unique due to the presence of both ethyl groups and fluorine atoms in the cyclopropane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59987-84-7 |
|---|---|
Molecular Formula |
C7H12F2 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1,1-diethyl-2,2-difluorocyclopropane |
InChI |
InChI=1S/C7H12F2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3 |
InChI Key |
YPYDTMYYWLTFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1(F)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















